(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
CAS No.: 17543-58-7
Cat. No.: VC21543224
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17543-58-7 |
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Molecular Formula | C17H16FNO4 |
Molecular Weight | 317.31 g/mol |
IUPAC Name | (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
Standard InChI Key | YJSNXFAVHKHBPV-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O |
Chemical Structure and Properties
Structural Characteristics
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid features a central carbon with S-configuration, to which three key functional groups are attached: a carboxylic acid group, a benzyloxycarbonyl-protected amino group, and a 4-fluorophenyl methyl side chain. The presence of the fluorine atom significantly alters the electronic properties and lipophilicity of the molecule compared to non-fluorinated phenylalanine derivatives, which contributes to its unique biological interactions and stability profile.
The compound's stereochemistry at the alpha carbon is crucial for its biological recognition and activity, as the S-configuration corresponds to the L-configuration in traditional amino acid nomenclature. This stereochemical arrangement is essential for proper binding to biological targets and incorporation into peptides where specific three-dimensional structures are required for function.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the following table:
Property | Value |
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Molecular Formula | C17H16FNO4 |
Molecular Weight | 317.31 g/mol |
IUPAC Name | (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
CAS Number | 17543-58-7 |
InChI | InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
InChI Key | YJSNXFAVHKHBPV-HNNXBMFYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O |
Typical Purity | ≥95% |
These properties highlight the compound's distinctive chemical identity and provide essential information for researchers working with this substance in laboratory settings.
Synthesis Methods
Negishi Cross-Coupling Approach
One of the most effective methods for synthesizing fluorinated phenylalanine derivatives, including the precursors to (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, involves Negishi cross-coupling reactions. Jackson and colleagues have reported a palladium-catalyzed cross-coupling reaction between organozinc iodides and aryl halides, which offers a convenient route for the direct preparation of protected fluorinated phenylalanine analogues .
The synthesis typically involves the cross-coupling of a protected (R)-iodoalanine with 4-fluorobromobenzene or 4-fluoroiodobenzene, activated using Pd(0) as a catalyst. This approach allows for the stereoselective formation of the desired compound with preserved configuration at the alpha carbon .
Alternative Synthetic Routes
Several alternative methods for synthesizing fluorinated phenylalanine derivatives are reported in the literature:
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Alkylation of Chiral Glycine Equivalents: The stereoselective alkylation of (S)-Boc-BMI (N-Boc-protected imidazolidinones) with fluorinated benzyl halides provides a route to fluorinated phenylalanines with controlled stereochemistry. This method has been successfully applied to synthesize various fluorinated phenylalanine derivatives with high enantiomeric purity .
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Erlenmeyer Azalactone Method: This approach involves a multicomponent reaction of fluorinated benzaldehydes with acetylglycine and acetic anhydride to form azalactones. The subsequent hydrolysis and stereoselective reduction yield fluorinated phenylalanine derivatives which can be further modified to obtain the desired compound .
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Enzymatic Resolution: Many synthetic routes produce racemic fluorinated phenylalanine derivatives, which can then be resolved using enzymatic methods. For example, selective hydrolysis using proteases from Bacillus species can generate enantiomerically pure (S)-derivatives with >99.5% ee while leaving the (R)-enantiomers unaffected .
Applications in Research and Development
Peptide Synthesis Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is primarily utilized in peptide synthesis to incorporate 4-fluorophenylalanine into peptide sequences. The compound's benzyloxycarbonyl (Cbz) protecting group on the amino function makes it compatible with various peptide synthesis strategies, particularly solid-phase peptide synthesis methodologies.
Peptides containing 4-fluorophenylalanine often demonstrate improved stability compared to their non-fluorinated counterparts while maintaining similar structural and functional properties. This enhanced stability makes them valuable for applications requiring extended peptide half-lives, such as therapeutic peptides and biochemical probes .
In research applications, peptides incorporating this fluorinated amino acid have been explored for:
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Enzyme Inhibition: Fluorinated peptides can function as inhibitors by enhancing binding affinity to target enzymes, particularly proteases involved in cancer progression.
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Anticancer Agents: Research indicates that peptides containing 4-fluorophenylalanine may disrupt critical protein-protein interactions necessary for cancer cell growth, offering potential new approaches for anticancer therapeutics.
Structure-Activity Relationship Studies
The incorporation of the 4-fluorophenyl group allows researchers to explore structure-activity relationships (SAR) of potential drug candidates. This exploration aids in understanding how modifications to peptide structures can influence biological activity and efficacy against specific targets.
By comparing the biological activities of compounds containing non-fluorinated phenylalanine with those containing 4-fluorophenylalanine, researchers gain insights into:
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Binding Affinity Modifications: How the fluorine atom affects interactions with target proteins and receptors
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Metabolic Stability Changes: The impact on resistance to enzymatic degradation
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Lipophilicity Alterations: Changes in membrane permeability and distribution properties
These SAR studies provide essential information for the rational design of new therapeutic agents with optimized pharmacological profiles.
Biological Activity and Pharmacological Properties
Case Studies in Therapeutic Research
Research has demonstrated several promising applications for fluorinated phenylalanine derivatives in therapeutic contexts:
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Neuroprotective Effects: Studies conducted on related compounds have demonstrated neuroprotective effects in animal models, characterized by reduced neuronal apoptosis and enhanced cognitive functions. These effects have been attributed to the compounds' ability to modulate neurotransmitter levels and exert antioxidant effects.
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Fluorinated Peptide Inhibitors: Researchers have developed fluorinated peptide inhibitors targeting specific enzymes. The introduction of fluorine has been shown to enhance binding affinity significantly, making these compounds promising candidates for therapeutic development.
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Anticancer Research: In studies focusing on cancer therapies, peptides synthesized using fluorinated phenylalanine derivatives have demonstrated the ability to inhibit cell proliferation by interfering with essential signaling pathways involved in cancer progression.
Analytical Characterization and Identification
Spectroscopic Characterization
Analytical characterization of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves multiple spectroscopic techniques. While specific spectral data for this compound is limited in the provided search results, fluorinated phenylalanine derivatives are generally characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR provide detailed structural information, with the 19F signal being particularly diagnostic for confirming the presence and position of the fluorine atom.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and exact mass of the compound, with electrospray ionization (ESI) being a common ionization technique for these compounds .
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity and identity of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. Typically, these include:
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High-Performance Liquid Chromatography (HPLC): Often used with chiral columns to verify enantiomeric purity and separate the (S)-isomer from any (R)-isomer contamination.
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Column Chromatography: Used for purification of the compound, typically employing silica gel and various solvent systems such as hexanes/ethyl acetate mixtures .
Future Research Directions
Expanding Therapeutic Applications
Future research on (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid may focus on expanding its applications in therapeutic development. Potential areas of investigation include:
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Development of Novel Enzyme Inhibitors: Further optimization of fluorinated peptides as inhibitors of specific enzymes involved in disease processes.
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Exploration of Radiofluorinated Analogues: Development of 18F-labeled derivatives for positron emission tomography (PET) imaging applications, building on existing methods for direct radiofluorination of phenylalanine .
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Advanced Peptide Therapeutics: Design of peptide-based drugs with enhanced pharmacokinetic properties resulting from the incorporation of 4-fluorophenylalanine.
Synthetic Methodology Improvements
Continued refinement of synthetic methods for producing (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid and related compounds remains an important area for future research. This includes:
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Development of More Efficient Catalytic Systems: Exploring new transition metal catalysts and ligands for improved cross-coupling reactions.
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Green Chemistry Approaches: Investigating more environmentally friendly synthesis methods with reduced waste generation and lower toxicity.
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Continuous Flow Processes: Adaptation of existing batch syntheses to continuous flow chemistry for improved scalability and reproducibility.
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